3,5-Bis(perfluoropropyl)pyrazole

Description

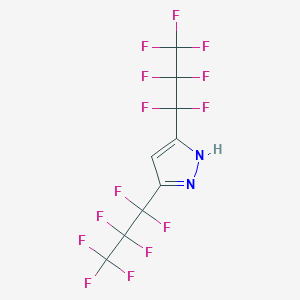

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F14N2/c10-4(11,6(14,15)8(18,19)20)2-1-3(25-24-2)5(12,13)7(16,17)9(21,22)23/h1H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNCGJMPSXZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217675 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030269-34-1 | |

| Record name | 3,5-Bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030269-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformation Pathways of 3,5 Bis Perfluoropropyl Pyrazole

Proton Transfer Phenomena and Tautomerism

The presence of a proton on one of the nitrogen atoms in the pyrazole (B372694) ring gives rise to annular tautomerism, a form of isomerism where the proton can migrate between the two nitrogen atoms. This section delves into the mechanisms of this proton transfer and the influence of the perfluoropropyl substituents.

Inter- and Intramolecular Proton Transfer Mechanisms in Substituted Pyrazoles

Proton exchange in pyrazoles can occur through two primary mechanisms: intramolecularly, where the proton moves directly between the two nitrogen atoms within the same molecule, or intermolecularly, involving the participation of other molecules such as solvents or other pyrazole molecules. nih.gov

Theoretical studies using density functional theory (DFT) and MP2 methods have shown that direct intramolecular proton transfer in substituted pyrazoles has a high activation energy, typically around 50 kcal/mol. nih.gov This makes the intermolecular pathway the more favorable route for proton exchange. nih.gov In the gas phase, this can occur through self-aggregation, forming dimers or trimers. nih.gov The presence of solvent molecules, particularly protic solvents like water, can significantly lower the activation energy for proton transfer by acting as a proton shuttle. nih.govnih.gov Computational studies have demonstrated that even a single water molecule can substantially reduce the energy barrier for tautomerization. nih.gov

The rate of proton exchange is also influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Electron-donating groups tend to favor intramolecular proton migration in 3-substituted derivatives. nih.gov In contrast, for intermolecular proton transfer, the strength of the hydrogen bonds in the resulting dimers is dependent on the substituent's electronic character and its position. nih.gov

Influence of Perfluoropropyl Substituents on Annular Tautomerism

The strongly electron-withdrawing nature of the perfluoropropyl groups at the 3 and 5 positions of the pyrazole ring has a profound impact on the annular tautomerism. Electron-withdrawing substituents generally increase the acidity of the N-H proton, which can influence the tautomeric equilibrium. mdpi.com

In 3,5-disubstituted pyrazoles, the tautomeric preference is often dictated by the electronic properties of the substituents. For instance, in pyrazoles with a carbonyl-containing substituent, more electron-withdrawing groups tend to stabilize the tautomer where the substituent is at the 3-position when in the crystal state. nih.govmdpi.com In the case of 3,5-bis(perfluoropropyl)pyrazole, the identical nature of the substituents at the 3 and 5 positions results in two tautomers that are energetically equivalent. However, the high electronegativity of the perfluoropropyl groups significantly influences the acidity of the pyrazole N-H and its hydrogen bonding capabilities.

Table 1: Factors Influencing Proton Transfer in Substituted Pyrazoles

| Factor | Influence on Proton Transfer |

| Mechanism | Intermolecular transfer is generally favored over intramolecular transfer due to a lower activation energy. nih.gov |

| Solvent | Protic solvents like water can act as proton shuttles, significantly lowering the activation energy for intermolecular proton transfer. nih.govnih.gov |

| Substituents | Electron-donating groups can favor intramolecular proton migration in 3-substituted pyrazoles. nih.gov |

| Substituent Position | The electronic character of substituents at the 3 and 5 positions influences the stability of tautomeric forms and the strength of intermolecular hydrogen bonds. nih.govmdpi.com |

Reactions with Organometallic and Inorganic Species

The reactivity of the pyrazole ring can be further explored through its interactions with various organometallic and inorganic compounds.

Interaction with Borane (B79455) Complexes and Associated Ring-Opening Pathways

Pyrazoles, including those with fluoroalkyl substituents, are known to react with borane complexes. For example, 3,5-bis(trifluoromethyl)pyrazole reacts with borane complexes, and theoretical studies have investigated the reactivity of the resulting pyrazaboles (dimeric 1-pyrazolylboranes) with nucleophiles, including the mechanism of B₂N₄ ring opening. researchgate.netdtic.mil The reaction of pyrazoles with BF₃ can lead to the formation of 1:1 adducts. dtic.mil These adducts can subsequently undergo decomposition with the elimination of HF to form dimeric 1-pyrazolylboranes, also known as pyrazaboles. dtic.mil However, the stability of these adducts is influenced by the basicity of the pyrazole, with electron-withdrawing groups like trifluoromethyl making the pyrazole a weaker base and hindering the elimination of HF. dtic.mil

Heterocyclic Ring Transformations and Rearrangements

The robust pyrazole ring can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems.

Formation of Triazole Derivatives from Perfluorinated Intermediates

While direct ring transformation of this compound into triazoles is not a commonly reported pathway, the synthesis of triazole derivatives can be achieved from perfluorinated precursors that share structural similarities. The synthesis of pyrazole-triazole hybrids is an active area of research, often involving multi-step sequences. nih.govkit.edu One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to link pyrazole and triazole rings. nih.govkit.edu

Furthermore, the synthesis of fluorinated pyrazoles and triazoles can sometimes be achieved from common fluorinated starting materials or through intramolecular cyclization reactions of fluorinated intermediates. olemiss.edu For instance, fluoronitroalkenes can be precursors for the formation of fluorinated triazoles. olemiss.edu

Mechanistic Investigations of Perfluorinated Pyrazole Reactions

The reactivity of the pyrazole ring is significantly altered by the presence of two perfluoropropyl groups. These groups, being strongly electron-withdrawing, decrease the electron density of the aromatic ring system. This deactivation profoundly influences the course of various chemical transformations, particularly electrophilic and nucleophilic substitution reactions, as well as cycloadditions.

General Reactivity Profile:

The pyrazole scaffold possesses both acidic and basic properties and features distinct sites for nucleophilic and electrophilic attack. mdpi.com The C3 and C5 positions, where the perfluoropropyl groups are located, become highly electrophilic. Conversely, the C4 position is the most nucleophilic carbon, and the pyridine-like nitrogen (N2) is a primary site for electrophilic attack or protonation. mdpi.com The strong inductive effect of the two -C3F7 groups makes the N-H proton significantly more acidic compared to non-fluorinated pyrazoles, facilitating deprotonation to form a pyrazolate anion.

Cyclization and Synthesis Mechanisms:

The most common route to forming the 3,5-disubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.comnih.gov For perfluoroalkyl pyrazoles, this involves a perfluoroalkylated 1,3-diketone. A proposed mechanism for the synthesis of related perfluoroalkylated pyrazoles involves the initial nucleophilic attack of hydrazine on a carbonyl group to form a hydrazone, followed by an intramolecular cyclization and elimination of water to yield the aromatic pyrazole ring. nih.gov

One study on the synthesis of various 3-(perfluoroalkyl)-1H-pyrazoles from α-perfluoroalkenylated aldehydes proposed two potential mechanistic pathways, as detailed in the table below. nih.gov

Table 1: Proposed Mechanistic Pathways for Perfluoroalkylated Pyrazole Synthesis

| Pathway | Step 1 | Step 2 | Step 3 | Outcome |

| A (Direct Substitution) | Nucleophilic attack of hydrazine at the C4 position. | Direct substitution of the fluorine atom. | Tautomerization. | Formation of the pyrazole ring. |

| B (Hydrazone Formation) | Nucleophilic attack of hydrazine on the aldehyde carbonyl group. | Formation of a hydrazone intermediate via elimination of water. | Intramolecular nucleophilic attack of the second nitrogen onto the C4 carbon, followed by HF elimination. | Formation of the pyrazole ring. |

Data sourced from a study on the synthesis of perfluoroalkylated pyrazoles from α-perfluoroalkenylated aldehydes. nih.gov

The authors favor Pathway B, where initial hydrazone formation occurs, as the aldehyde moiety is sterically more accessible than the double bond for the initial nucleophilic attack. nih.gov This general mechanism is applicable to the synthesis of this compound from a corresponding bis(perfluoropropyl)-1,3-diketone.

Influence of Perfluoroalkyl Chain Length:

The length of the perfluoroalkyl chain has a discernible impact on reactivity. In the synthesis of 4-alkyl-3-(perfluoroalkyl)-1H-pyrazoles, it was observed that yields decreased as the length of the perfluoroalkyl chain increased. nih.gov This suggests that the larger steric bulk of the perfluoropropyl group, compared to the trifluoromethyl group, may hinder the approach of reactants, slowing down reaction rates and potentially lowering yields.

Table 2: Effect of Perfluoroalkyl Chain Length on Pyrazole Synthesis Yield

| Perfluoroalkyl Group | Yield (%) |

| -CF3 (Trifluoromethyl) | 84% |

| -C2F5 (Pentafluoroethyl) | 82% |

| -C3F7 (Heptafluoropropyl) | 75% |

| -C4F9 (Nonafluorobutyl) | 64% |

Data reflects yields for the synthesis of 4-hexyl-3-(perfluoroalkyl)-1H-pyrazoles. nih.gov

This trend indicates that steric hindrance plays a significant role in the transition state of the rate-determining step of the reaction.

Theoretical and Spectroscopic Studies on Analogs:

Theoretical studies, often employing Density Functional Theory (DFT), on related pyrazoles provide further mechanistic insights. mdpi.comresearchgate.net For arylazo-3,5-bis(trifluoromethyl)pyrazole, theoretical calculations have been correlated with experimental UV-vis and NMR data to understand its photoswitching behavior. nih.gov These studies indicate that the trifluoromethyl groups have a valuable influence on the isomerization process between E and Z isomers. nih.gov Such investigations highlight the importance of perfluoroalkyl groups in modulating the electronic structure of the ground and excited states, a principle that extends to the perfluoropropyl analog. The larger -C3F7 groups are expected to exert an even stronger, albeit sterically more complex, electronic influence.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Bis Perfluoropropyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. High-resolution 1H, 13C, and 19F NMR spectra collectively provide a complete picture of the molecular framework of 3,5-Bis(perfluoropropyl)pyrazole.

High-Resolution 1H, 13C, and 19F NMR for Definitive Structural Confirmation

The definitive structural confirmation of this compound is achieved through a combined analysis of its 1H, 13C, and 19F NMR spectra. Each spectrum provides unique and complementary information.

The 1H NMR spectrum is characterized by its simplicity, primarily showing a signal for the C4-H proton of the pyrazole (B372694) ring and a broad signal for the N-H proton. The chemical shift of the C4-H proton is influenced by the electron-withdrawing nature of the two perfluoropropyl groups. In the analogue 3,5-bis(trifluoromethyl)-1H-pyrazole, the C4-H proton appears as a singlet in the aromatic region. researchgate.net The N-H proton signal is typically broad due to tautomerism and quadrupole broadening, and its chemical shift can vary with solvent and concentration.

The 13C NMR spectrum provides information on the carbon skeleton. The signals for the C3 and C5 carbons are significantly influenced by the attached perfluoropropyl groups, exhibiting characteristic splitting patterns due to C-F coupling. The C4 carbon also shows a distinct resonance. For comparison, in 3,5-dimethylpyrazole, the C3/C5 carbons appear around 148 ppm and the C4 carbon at approximately 106 ppm. chemicalbook.comchemicalbook.com For 3,5-bis(trifluoromethyl)pyrazole, the carbon signals are further shifted due to the high electronegativity of the fluorine atoms.

The 19F NMR spectrum is crucial for characterizing the perfluoropropyl groups. It will display distinct signals for the CF3, CF2, and CF2 moieties of the perfluoropropyl chain, with chemical shifts and coupling constants typical for perfluoroalkyl chains. The chemical shifts in 19F NMR are highly sensitive to the electronic environment. wikipedia.org For instance, the CF3 group in trifluoromethyl-substituted pyrazoles shows a signal around -60 ppm. nih.gov

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | ~7.0 | s | C4-H |

| 1H | Variable (broad) | s | N-H |

| 13C | ~145-155 | t | C3/C5 |

| 13C | ~105-115 | s | C4 |

| 13C | ~110-125 | qt | CF3 |

| 13C | ~105-120 | t | CF2 |

| 13C | ~100-115 | t | CF2 |

| 19F | ~ -80 | t | -CF2-CF2-CF3 |

| 19F | ~ -120 | m | -CF2-CF2-CF3 |

| 19F | ~ -125 | m | -CF2-CF2-CF3 |

Nuclear Overhauser Effect (NOE) Spectroscopy for Tautomeric and Conformational Studies in Solution

N-unsubstituted pyrazoles can exist as two annular tautomers. For 3,5-disubstituted pyrazoles, these tautomers are degenerate. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique to study the tautomeric equilibrium and conformational preferences in solution. nih.gov By irradiating specific protons, it is possible to observe through-space interactions with other nearby protons, providing information on the spatial arrangement of the molecule.

For this compound, NOE experiments can be used to confirm the proximity of the N-H proton to the protons of any N-substituents, if present, or to study intermolecular interactions in concentrated solutions. Studies on related 3,5-disubstituted pyrazoles have utilized NOE to investigate the position of the tautomeric equilibrium in different solvents. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide further insights into the molecular structure, bonding, and electronic properties of this compound.

Vibrational Spectroscopic Analysis for Conformational Insights and Intermolecular Interactions

The Infrared (IR) spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations of the perfluoropropyl groups, typically found in the 1100-1300 cm-1 region. The N-H stretching vibration appears as a broad band in the 3200-3500 cm-1 range, with its position and shape being sensitive to hydrogen bonding interactions. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm-1 region. researchgate.net The IR spectrum of solid 3,5-bis(trifluoromethyl)pyrazole shows characteristic bands for the pyrazole ring and the CF3 groups. fu-berlin.de

Table 2: Characteristic IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

| Frequency (cm-1) | Vibrational Mode |

|---|---|

| 3200-3500 (broad) | N-H stretch |

| 1400-1600 | C=N, C=C stretch (pyrazole ring) |

| 1100-1300 (strong) | C-F stretch |

Electronic Absorption and Fluorescence Emission Properties of Fluorinated Pyrazoles

The Ultraviolet-Visible (UV-Vis) absorption spectrum of pyrazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic ring. For pyrazole itself, the maximum absorption is observed around 210 nm. nist.gov The introduction of perfluoroalkyl groups, which are electron-withdrawing, can cause a slight shift in the absorption maximum. The electronic absorption spectra of fluorinated pyrazoles are generally characterized by bands in the UV region. mdpi.com

The fluorescence emission properties of fluorinated pyrazoles are of interest for various applications. While pyrazole itself is generally non-fluorescent, appropriate substitution can lead to emissive compounds. The introduction of fluorinated groups can influence the quantum yield and the emission wavelength.

Table 3: Predicted Photophysical Data for this compound This table is predictive and based on data from analogous compounds.

| Parameter | Value |

|---|---|

| Absorption λmax (nm) | ~210-230 |

| Emission λmax (nm) | Generally weak or non-emissive |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 3,5-bis(trifluoromethyl)pyrazole has been determined. fu-berlin.dersc.org

In the solid state, 3,5-bis(trifluoromethyl)pyrazole forms tetrameric structures through N-H···N hydrogen bonds. fu-berlin.dersc.org It is highly probable that this compound would exhibit similar supramolecular assembly in the solid state, driven by hydrogen bonding between the pyrazole rings. The perfluoropropyl chains would likely arrange to minimize steric hindrance and potentially engage in fluorous interactions.

Table 4: Predicted Crystallographic Data for this compound This table is predictive and based on data from analogous compounds.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely monoclinic or triclinic |

| Space Group | Centrosymmetric |

| Key Intermolecular Interactions | N-H···N hydrogen bonds forming cyclic aggregates (e.g., tetramers) |

| Conformation | Perfluoropropyl chains in staggered conformations |

Single-Crystal X-ray Diffraction for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a molecule's solid-state structure, providing precise coordinates of each atom in the crystal lattice. While a dedicated SCXRD study for this compound was not found in a review of current literature, extensive studies on closely related analogs, particularly 3,5-bis(trifluoromethyl)pyrazole, offer significant insights into its likely structural characteristics.

Research on 3,5-bis(trifluoromethyl)pyrazole has shown that it crystallizes in the triclinic P-1 space group. rsc.org This structural determination reveals not just the geometry of the individual molecule but also how molecules arrange themselves in the solid state. rsc.org For pyrazole derivatives, SCXRD analysis confirms the planar nature of the five-membered ring and the specific conformations of its substituents. The data obtained from such an analysis are comprehensive, as illustrated in the table below, which shows typical crystallographic parameters that would be determined for a pyrazole derivative.

Table 1: Illustrative Crystallographic Data for a Pyrazole Derivative. This table presents example data fields obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C9H2F14N2 |

| Formula Weight | 404.11 g/mol |

| Crystal System | Triclinic (based on trifluoromethyl analog) rsc.org |

| Space Group | P-1 (based on trifluoromethyl analog) rsc.org |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Analysis of Supramolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The crystal packing of 1H-pyrazoles is significantly influenced by supramolecular interactions, chief among them being hydrogen bonding. The N-H proton of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor. nih.gov

Beyond the primary N–H···N hydrogen bonds, the crystal packing is also governed by weaker interactions. The bulky and highly electronegative perfluoropropyl groups would play a crucial role through steric hindrance and van der Waals forces. While C–H···π interactions are noted in stabilizing the crystal structures of some aryl-substituted pyrazoles, such interactions are not expected to be prominent for this compound. nih.gov Instead, the packing will be heavily influenced by the space-filling requirements of the perfluorinated chains and potential, albeit weak, fluorine-based intermolecular contacts. The analysis of these combined forces is essential to understand the complete supramolecular assembly and resulting material properties.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₉H₂F₁₄N₂), HRMS provides definitive validation of its molecular formula.

The technique can differentiate between compounds with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes. The calculated monoisotopic mass of the protonated molecule, [M+H]⁺, is compared to the experimentally measured value. A match within a narrow tolerance (typically under 5 parts per million, ppm) confirms the formula.

Table 2: HRMS Data for this compound.

| Species | Molecular Formula | Calculated Mass (m/z) | Hypothetical Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₉H₃F₁₄N₂⁺ | 405.00727 | 405.00710 |

This level of accuracy, routinely achieved with techniques like electrospray ionization-Fourier transform mass spectrometry (ESI-FTMS), is standard practice for the characterization of novel pyrazole derivatives and provides unequivocal evidence of a compound's identity. mdpi.comnih.gov

Specialized Spectroscopic Methods

While the pyrazole ligand itself is diamagnetic, its coordination to paramagnetic metal centers opens the door to specialized spectroscopic and magnetometric studies.

Mössbauer Spectroscopy and SQUID Magnetometry for Metal Complexes (if applicable)

The pyrazole moiety is an excellent ligand for transition metals, forming stable coordination complexes. When complexed with iron, particularly the Mössbauer-active ⁵⁷Fe isotope, these specialized techniques provide profound insight into the electronic structure and magnetic properties of the resulting complex.

Mössbauer Spectroscopy : This technique is highly sensitive to the local environment of an iron nucleus. For a hypothetical complex of this compound with iron(II), ⁵⁷Fe Mössbauer spectroscopy would yield critical parameters. The isomer shift (δ) would confirm the oxidation state as Fe(II) or Fe(III), while the quadrupole splitting (ΔE_Q) would provide information about the symmetry of the electronic environment around the iron nucleus. These parameters are definitive in assigning the spin state (high-spin or low-spin) of the iron center. nih.govscispace.com

SQUID Magnetometry : Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of a material as a function of temperature. For an iron(II) complex of this compound, a plot of the molar magnetic susceptibility multiplied by temperature (χ_MT) versus temperature (T) would be generated. A constant value of χ_MT across a wide temperature range would confirm a specific spin state, such as a high-spin Fe(II) state. nih.gov Conversely, an abrupt change in the χ_M*T value at a specific temperature would indicate a spin-crossover (SCO) event, a phenomenon observed in some iron(II) complexes with pyrazole- or triazole-based ligands. researchgate.netresearchgate.net

These methods, while not applicable to the free ligand, are crucial for characterizing the important class of metal complexes that can be formed from this compound, revealing properties not inherent to the ligand alone.

Computational Chemistry and Theoretical Investigations of 3,5 Bis Perfluoropropyl Pyrazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), provide a robust framework for analyzing molecular properties with high accuracy.

The geometric and electronic structure of 3,5-bis(perfluoroalkyl)pyrazoles is heavily influenced by the presence of the electron-withdrawing perfluoroalkyl groups. Computational studies on 3,5-bis(trifluoromethyl)pyrazole have provided detailed insights into its molecular geometry. researchgate.net Geometry optimizations using various levels of theory, including STO-3G, 6-31G*, and B3LYP, have been performed and compared with experimental data from gas-phase electron diffraction and solid-state X-ray crystallography. researchgate.net

The calculations reveal a planar pyrazole (B372694) ring, with the trifluoromethyl groups significantly impacting bond lengths and angles compared to unsubstituted pyrazole. The strong inductive effect of the CF₃ groups leads to a shortening of the adjacent C-C bonds and an alteration of the internal angles of the pyrazole ring. It is anticipated that the larger perfluoropropyl groups in 3,5-bis(perfluoropropyl)pyrazole would induce similar, if not more pronounced, electronic effects, while also introducing greater steric hindrance that could influence the orientation of the side chains.

The electronic structure is characterized by a significant polarization of the pyrazole ring. The electron density is drawn towards the perfluoroalkyl substituents, which enhances the acidity of the N-H proton. hilarispublisher.com This electronic modulation is crucial for understanding the molecule's reactivity and interaction with other chemical species.

| Parameter | B3LYP | 6-31G* | STO-3G | X-Ray |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| N1–N2 | 1.353 | 1.343 | 1.378 | 1.352 |

| N2–C3 | 1.339 | 1.332 | 1.356 | 1.335 |

| C3–C4 | 1.411 | 1.410 | 1.423 | 1.391 |

| C4–C5 | 1.380 | 1.359 | 1.357 | 1.387 |

| C5–N1 | 1.356 | 1.357 | 1.380 | 1.348 |

| C3–C(F3) | 1.499 | 1.496 | 1.549 | 1.483 |

| Bond Angles (°) | ||||

| C5–N1–N2 | 112.5 | 113.2 | 111.0 | 112.8 |

| N1–N2–C3 | 105.1 | 104.5 | 106.6 | 105.2 |

| N2–C3–C4 | 112.4 | 112.0 | 112.5 | 110.3 |

| C3–C4–C5 | 104.8 | 105.9 | 104.5 | 107.1 |

| C4–C5–N1 | 115.2 | 114.4 | 115.3 | 114.6 |

Proton transfer is a fundamental reaction for pyrazoles, which can exist in tautomeric forms. For 3,5-disubstituted pyrazoles, this process involves the migration of a proton between the two ring nitrogen atoms. In the solid state, this can occur via an intermolecular process within hydrogen-bonded assemblies, such as dimers or tetramers. rsc.org Theoretical calculations using DFT and MP2 methods have been employed to determine the energy barriers for these processes in various substituted pyrazoles. github.io

For an isolated molecule, the direct intramolecular proton transfer (a single proton transfer) has a very high activation energy, calculated to be in the range of 45-54 kcal/mol for typical 3-substituted pyrazoles. github.io This makes the uncatalyzed process kinetically unfavorable.

A more feasible pathway involves a double proton transfer mechanism within a cyclic dimer. In this concerted process, two protons are exchanged simultaneously between two hydrogen-bonded pyrazole molecules. The activation energies for this mechanism are significantly lower. For dimers of 3-substituted pyrazoles, these barriers are calculated to be in the range of 17-20 kcal/mol. github.io The presence of strong electron-withdrawing groups, such as perfluoropropyl, is expected to influence these barriers by altering the acidity of the N-H proton and the basicity of the pyridinic nitrogen atom.

| Substituent (at C3) | Mechanism | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

|---|---|---|---|

| -H | Single Proton Transfer | 45.70 | 49.40 |

| -CH₃ | Single Proton Transfer | 47.41 | 51.32 |

| -NO₂ | Single Proton Transfer | 51.59 | 53.96 |

| -H | Double Proton Transfer (Dimer) | 17.51 | 17.02 |

| -CH₃ | Double Proton Transfer (Dimer) | 19.36 | 17.80 |

| -NO₂ | Double Proton Transfer (Dimer) | 18.06 | 17.20 |

The analysis of transition states is crucial for mapping the lowest energy pathways of chemical reactions. For the proton transfer reactions in pyrazoles, computational methods are used to locate the transition state structures and calculate their energies. In the double proton transfer mechanism within a dimer, the transition state involves a symmetric structure where the protons are partially bonded to both nitrogen atoms involved in the hydrogen bonds. github.io

Beyond proton transfer, transition state analysis can elucidate other reactions. For instance, in related arylazo-3,5-bis(trifluoromethyl)pyrazole systems, DFT calculations have been used to investigate the transition states of Z-E isomerization around the azo bond. researchgate.net These studies found that the electron-withdrawing trifluoromethyl groups on the pyrazole ring influence the geometry and energy of the transition state, stabilizing an inversion mechanism and affecting the thermal stability of the isomers. researchgate.net This highlights how the perfluoroalkyl substituents in this compound would likely play a key role in dictating the kinetics and mechanisms of reactions involving adjacent functional groups.

Aromaticity Assessment (NICS)

The aromaticity of the pyrazole ring is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a cyclic system. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with more negative values indicating stronger aromatic character (diatropicity). The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.

The aromaticity of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups generally maintain or slightly enhance aromaticity, while strong electron-withdrawing groups can diminish it. A computational study on 3(5)-monosubstituted pyrazoles showed that substitution generally leads to a slight decrease in aromaticity compared to the parent pyrazole. researchgate.net

For this compound, the two powerful electron-withdrawing C₃F₇ groups are expected to significantly reduce the electron density within the pyrazole ring. This would likely lead to a less negative NICS value compared to unsubstituted pyrazole, indicating a reduction in its aromatic character. This effect is a consequence of the inductive withdrawal of electrons from the π-system by the highly electronegative fluorine atoms.

| Substituent | NICS(1)zz |

|---|---|

| -H (Pyrazole) | -35.0 |

| -NH₂ | -34.1 |

| -CH₃ | -34.4 |

| -NO₂ | -32.9 |

Note: Calculations performed at the B3LYP/6-311+G(d,p) level of theory. More negative values indicate stronger aromaticity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions over time. MD simulations can be used to study processes such as solvation, conformational changes, and aggregation.

For a molecule like this compound, MD simulations could be particularly valuable for several reasons. The long, hydrophobic, and rigid perfluoropropyl chains would likely dominate its intermolecular interactions, potentially leading to self-aggregation in certain solvents, a phenomenon well-documented for other per- and polyfluoroalkyl substances (PFAS). nih.gov MD simulations could model these aggregation processes, revealing the structure and stability of resulting clusters. Furthermore, these simulations could predict how the molecule partitions between different phases or binds to biological targets, which is crucial for assessing its environmental fate or potential as a ligand in medicinal chemistry. rsc.org Although specific MD studies on this compound are not available, simulations of other pyrazole-containing molecules and various PFAS provide a strong foundation for how such investigations could be designed and what insights they might yield.

In Silico Prediction of Ligand Affinity towards Specific Chemical Species

In silico methods, particularly molecular docking, are instrumental in predicting the binding affinity of a ligand to a biological target, such as a protein. This approach computationally places the molecule of interest into the binding site of a target and calculates a score representing the strength of the interaction. While studies specifically on this compound are not widely published, research on analogous pyrazole derivatives demonstrates the utility of this method.

Molecular docking studies on a series of 63 pyrazole derivatives against various cancer-related protein targets have revealed a range of binding affinities. nih.gov These studies provide a framework for how this compound might interact with similar biological macromolecules. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein's active site. For instance, the pyrazole core can act as a scaffold, and its substituents, like the perfluoropropyl groups, would modulate the binding specificity and strength.

The predicted binding affinities for various pyrazole derivatives against several key protein targets are summarized below. These values, measured in kcal/mol, indicate the predicted stability of the ligand-protein complex, with more negative values suggesting stronger binding.

| Protein Target (PDB ID) | Function | Binding Affinity Range for Pyrazole Derivatives (kcal/mol) | Most Potent Derivative Example | Binding Affinity of Most Potent Derivative (kcal/mol) |

|---|---|---|---|---|

| CRMP2 (6JV9) | Neuronal development, axon guidance | -4.1 to -7.0 | M74 | -6.9 nih.gov |

| C-RAF (3OMV) | Cell signaling, proliferation | -5.6 to -9.1 | M76 | -9.1 nih.gov |

| CYP17 (3SWZ) | Steroid biosynthesis | -3.7 to -10.4 | M72 | -10.4 nih.gov |

| VEGFR (4AGD) | Angiogenesis | -5.4 to -9.2 | M76 | -9.2 nih.gov |

Conformational Analysis and Molecular Electrostatic Potential (MEP) Mapping

Conformational Analysis Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotations would be around the C-C bonds connecting the perfluoropropyl groups to the pyrazole ring.

Studies on the closely related 3,5-bis(trifluoromethyl)pyrazole provide significant insight into the likely conformational preferences. fu-berlin.deresearchgate.net X-ray crystallography and gas-phase electron diffraction have shown that the trifluoromethyl groups can adopt different orientations relative to the pyrazole ring. researchgate.net These are often described as "perpendicular" or "parallel" conformations. researchgate.net Computational calculations using methods like STO-3G and 6-31G* are employed to determine the energies of these conformers and predict the most stable geometries. researchgate.net For 3,5-bis(trifluoromethyl)pyrazole, the gas-phase structure was determined by electron diffraction and compared with geometries calculated at the STO-3G level. fu-berlin.de In the solid state, this molecule is known to form tetramers through N-H···N hydrogen bonds. fu-berlin.deresearchgate.net

The geometric parameters for an average monomer of 3,5-bis(trifluoromethyl)pyrazole, a close analog, have been determined and compared with computational models.

| Parameter | ED (Gas-Phase) | X-Ray (Solid-State) | 6-31G* Calculation |

|---|---|---|---|

| N1-N2 bond length (Å) | 1.385(15) | 1.365 | 1.355 |

| N2-C3 bond length (Å) | 1.340(13) | 1.339 | 1.328 |

| C3-C4 bond length (Å) | 1.400(12) | 1.391 | 1.410 |

| C4-C5 bond length (Å) | 1.387(20) | 1.387 | 1.359 |

| C5-N1 bond length (Å) | 1.360(12) | 1.344 | 1.367 |

| N1-N2-C3 bond angle (°) | 103.5(10) | 105.1 | 105.7 |

| N2-C3-C4 bond angle (°) | 114.3(13) | 110.3 | 112.0 |

Molecular Electrostatic Potential (MEP) Mapping Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. researchgate.net

Red Regions: Indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In a pyrazole molecule, these regions are typically found around the two nitrogen atoms due to their lone pairs of electrons. uni-muenchen.dedntb.gov.ua

Blue Regions: Indicate the most positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. For an N-H pyrazole, the most positive region is associated with the acidic proton on the nitrogen atom. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the presence of the highly electronegative fluorine atoms in the perfluoropropyl groups has a profound electron-withdrawing effect. This effect would significantly increase the positive character (blue region) on the pyrazole ring and dramatically enhance the acidity of the N-H proton, making it a strong hydrogen bond donor. Conversely, the electron density and negative potential (red region) on the sp2-hybridized nitrogen atom would be reduced, decreasing its basicity compared to non-fluorinated pyrazoles. The MEP map is therefore a crucial guide for understanding intermolecular interactions and predicting sites of chemical reactivity. uni-muenchen.depreprints.org

Reaction Mechanism Studies

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing a detailed picture of transition states and reaction intermediates that are often difficult to observe experimentally.

Elucidation of Perfluoropropylpyrazole Formation Pathways through Computational Modeling

The most common pathway for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). For this compound, the starting material would be a 1,3-dicarbonyl compound with two perfluoropropyl substituents, such as 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,6-dione.

Computational modeling can elucidate this mechanism, which typically proceeds as follows:

Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This leads to the formation of a hydrazone or enaminone intermediate. beilstein-journals.orgnih.gov

Cyclization and Dehydration: An intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to yield the aromatic pyrazole ring.

Computational studies can calculate the energy barriers for each step, identify the rate-determining step, and explain the observed regioselectivity of the reaction, especially when using an unsymmetrical hydrazine. nih.gov

Analysis of Reactivity Trends and Regioselectivity in Synthetic Steps

Regioselectivity is a critical aspect of pyrazole synthesis, determining which isomer is formed when unsymmetrical starting materials are used. The substitution pattern on the final pyrazole ring is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group and the subsequent cyclization.

A detailed study on the reaction of trifluoromethylated ynones (a type of 1,3-dielectrophile) with hydrazines demonstrated that regioselectivity can be dramatically controlled by the choice of solvent. nih.gov

In highly polar protic solvents like hexafluoroisopropanol, the reaction preferentially yields 3-CF3-pyrazoles.

In polar aprotic solvents like DMSO, the isomeric 5-CF3-pyrazoles are the major products. nih.gov

This solvent-dependent switch in regioselectivity is attributed to the solvent's ability to stabilize different intermediates and transition states along the reaction pathway. For arylhydrazines, the electronic properties of the aryl group can also influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regiochemical outcome of the cyclization. beilstein-journals.org Electron-withdrawing groups on the pyrazole ring are known to increase the acidity of the N-H proton. mdpi.com In the synthesis of this compound from a symmetric diketone, regioselectivity is not an issue regarding the placement of the perfluoropropyl groups, as they will occupy the 3 and 5 positions regardless of the initial attack. However, understanding these reactivity trends is crucial for the synthesis of more complex, unsymmetrically substituted pyrazoles. thieme.de

Coordination Chemistry of 3,5 Bis Perfluoropropyl Pyrazole As a Ligand

Ligand Design Principles for Perfluorinated Pyrazoles

The strategic incorporation of fluorine atoms into pyrazole-based ligands is a powerful tool for fine-tuning their chemical behavior. This approach allows for precise control over the electronic and steric characteristics of the ligand, which in turn dictates the structure, stability, and reactivity of the metal complexes they form.

Perfluorination, the substitution of hydrogen atoms with fluorine atoms in the alkyl side chains of a pyrazole (B372694), serves as a critical method for ligand tuning. The high electronegativity of fluorine atoms creates strong electron-withdrawing effects that ripple through the pyrazole ring. This electronic modulation has several important consequences. For instance, attaching fluorinated substituents to a pyrazolate ligand can enhance the volatility, thermal stability, and oxidative stability of the resulting metal complexes. uta.edu These perfluoroalkyl groups, such as the perfluoropropyl chains in 3,5-bis(perfluoropropyl)pyrazole, render the corresponding cyclic trinuclear copper(I) and silver(I) pyrazolate complexes into effective Lewis acids. mdpi.com

The steric bulk of the perfluoropropyl groups also plays a crucial role. While not as extensively studied as their trifluoromethyl analogues, the longer C3F7 chains introduce significant steric hindrance around the coordinating nitrogen atoms. This bulk can influence the nuclearity of the resulting metal complexes, favoring the formation of specific structures like trimers or tetramers, and can affect the accessibility of the metal centers for further reactions or substrate binding. uta.edu For example, in trinuclear silver(I) pyrazolates, the presence of two bulky groups on each pyrazolyl ring can prevent close contacts between adjacent trimer units in the solid state. researchgate.net The combination of these electronic and steric effects allows for the rational design of ligands to create metal complexes with desired properties for applications in catalysis and materials science. mdpi.comuta.edu

The pyrazolate anion (pz⁻), formed by the deprotonation of the pyrazole N-H group, is an exceptionally versatile ligand in coordination chemistry, capable of adopting numerous coordination modes. uninsubria.itresearchgate.net This versatility allows it to bridge multiple metal centers, leading to the formation of a rich variety of polynuclear complexes and coordination polymers. uninsubria.it

The primary coordination modes exhibited by the pyrazolate ligand are:

Monodentate (pyrazolate-N): The anion binds to a single metal center through one of its nitrogen atoms. This mode is less common but serves as a crucial building block in the synthesis of di- and trinuclear heterometallic species. uninsubria.it

Exo-bidentate (pyrazolate-N,N'): This is the most prevalent coordination mode, where the pyrazolate anion acts as a bridge, linking two separate metal centers through its two nitrogen atoms. uninsubria.it This bridging is fundamental to the formation of the cyclic trinuclear structures discussed below.

Endo-bidentate: In this rarer mode, the ligand chelates a single metal center using both nitrogen atoms. uninsubria.it

Beyond these basic modes, pyrazolide anions have been identified in as many as 20 different terminal or bridging coordination arrangements, highlighting their remarkable adaptability. researchgate.net This flexibility is central to their utility in constructing complex molecular architectures.

| Coordination Mode | Description | Commonality | Structural Role |

|---|---|---|---|

| Monodentate | Binds to a single metal center via one N atom. uninsubria.it | Less Common | Building block for heterometallic species. uninsubria.it |

| Exo-bidentate | Bridges two metal centers via two N atoms. uninsubria.it | Most Common | Forms polynuclear complexes and oligomers. uninsubria.it |

| Endo-bidentate | Chelates a single metal center via both N atoms. uninsubria.it | Rare | Forms mononuclear chelate complexes. uninsubria.it |

Synthesis and Characterization of Metal Complexes

The unique properties of perfluorinated pyrazoles like this compound make them attractive ligands for a wide range of metal ions. Their complexes are typically synthesized through the reaction of the pyrazole with a suitable metal precursor, often a metal oxide or salt.

A hallmark of the coordination chemistry of pyrazolates with coinage metals (Cu, Ag, Au) is the formation of cyclic trinuclear complexes with the general formula [M(pz)]₃. mdpi.com These structures are of particular interest due to their often planar, nine-membered M₃N₆ metallocycles. mdpi.comresearchgate.net The synthesis of perfluorinated silver(I) pyrazolates, such as [[3-(C₃F₇),5-(Buᵗ)Pz]Ag]₃, can be conveniently achieved by reacting the corresponding pyrazole with a slight molar excess of silver(I) oxide, resulting in high yields. researchgate.net

These trinuclear complexes, especially those bearing electron-withdrawing perfluoroalkyl groups, are considered Lewis acids and can engage in π-acid/π-base interactions with aromatic solvents, which can act as templates during their formation. mdpi.comresearchgate.net X-ray crystallography has confirmed the trinuclear structures of several fluorinated pyrazolates, revealing metallacycles that range from essentially planar to highly distorted. researchgate.net The planarity of these [M(pz)]₃ cores allows them to participate in supramolecular assembly through noncovalent interactions, which dictates many of their potential applications. mdpi.com The resulting complexes often exhibit interesting photophysical properties, such as luminescence. uta.edu

Beyond the Group 11 metals, bis(perfluoroalkyl)pyrazole ligands form stable complexes with a variety of other transition metals. uta.edueiu.edu The synthesis generally involves the reaction of the pyrazole ligand with a metal salt, such as a metal chloride, in a suitable solvent. researchgate.netum.edu.my The strong σ-donating ability of the pyrazolate anion, combined with the electronic influence of the perfluoroalkyl groups, leads to the formation of robust coordination compounds.

These complexes are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the coordination of the ligand to the metal center. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to propose the coordination geometry, which is often octahedral or tetrahedral. um.edu.mynih.gov Magnetic susceptibility measurements can determine the magnetic moment of the complex, confirming the oxidation state and spin state of the metal ion. nih.gov For crystalline products, single-crystal X-ray diffraction provides definitive structural elucidation.

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR Spectroscopy | Confirms ligand structure and coordination. | researchgate.net |

| FT-IR Spectroscopy | Identifies vibrational modes of the ligand and changes upon coordination. | researchgate.net |

| UV-Visible Spectroscopy | Investigates electronic transitions to help determine coordination geometry. | um.edu.mynih.gov |

| Magnetic Measurements | Determines magnetic moment, confirming metal oxidation and spin state. | nih.gov |

| X-ray Diffraction | Provides definitive molecular structure and packing information. | researchgate.net |

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound and related ligands to direct the assembly of metal ions extends into the realms of supramolecular chemistry and the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs).

Furthermore, by incorporating additional functional groups onto the pyrazole backbone, such as carboxylates, these ligands can be used to build robust MOFs. Pyrazole-carboxylate ligands have been shown to be effective in synthesizing MOFs with specific topologies (e.g., rht-MOF) and interesting properties. nih.gov For example, a porous aluminum pyrazole dicarboxylate MOF has demonstrated high efficiency and selectivity for capturing formaldehyde (B43269) from the air, highlighting the potential of these materials in environmental remediation. researchgate.net The pyrazole moiety, with its available NH group, can provide an additional site for interaction with guest molecules within the MOF pores, enhancing selectivity. nih.gov The design principles of supramolecular chemistry, applied to ligands like this compound, pave the way for new functional materials with applications in gas storage, separation, and catalysis. researchgate.net

Intermolecular Metallophilic Interactions in Crystal Structures of Metal Pyrazolates

The crystal structures of metal pyrazolates, particularly those of the coinage metals (Cu, Ag, Au), often reveal fascinating supramolecular assemblies driven by weak intermolecular forces. A common structural motif is the formation of trinuclear, nine-membered rings, {[M(μ-pz)]₃}, where M is a monovalent metal and pz represents the pyrazolato ligand. researchgate.net In these arrangements, the metal centers are held in close proximity, which can facilitate metallophilic interactions.

Metallophilic interactions are weak, attractive forces between closed-shell metal ions, a phenomenon that is particularly significant for heavier elements like gold and silver. While not a formal chemical bond, this interaction is strong enough to influence the geometry and photophysical properties of the resulting complexes. For instance, in trinuclear gold(I) pyrazolate complexes, short Au-Au distances are often observed, indicative of such interactions. These interactions are known to play a crucial role in the bright luminescence exhibited by many gold pyrazolate complexes upon exposure to UV radiation. uta.edu The study of a closely related bulky fluorinated pyrazole, [3,5-(3,5-(CF3)2Ph)2PzH], showed that its trinuclear gold(I) complex exhibits bright blue emission at 77 K, a property that may be linked to metallophilic interactions. uta.edu

In the case of 3,5-bis(perfluoropropyl)pyrazolate complexes, the steric bulk of the perfluoropropyl groups would influence the packing in the crystal lattice, while the electronic effects would modulate the metal-ligand bond and, consequently, the metal-metal interactions. The interplay between steric hindrance and the potential for F···F or F···H intermolecular contacts adds further complexity to the crystal packing. Beyond trinuclear species, pyrazolate ligands can also bridge two metal centers in binuclear complexes, such as bis(µ-pyrazolato)-bridged dicopper(II) systems. rsc.org In these structures, the geometric parameters, like the bending angle of the pyrazolate bridge relative to the Cu-N-N-Cu plane, are critical in determining the magnetic properties of the complex. rsc.org

Design and Engineering of Fluorinated Poly(pyrazole)-Based Materials for Porosity and Host-Guest Interactions

The unique properties of fluorinated pyrazoles make them excellent candidates for the design of advanced functional materials. The rigidity of the pyrazole ring combined with the chemical and thermal stability imparted by perfluoroalkyl groups allows for the construction of robust, porous frameworks. These materials can be engineered by linking pyrazole units, for example through Sonogashira coupling reactions, to create extended structures like fluorinated bis(pyrazoles). rsc.org In the solid state, these molecules can self-assemble through intermolecular forces like hydrogen bonding to form 2D supramolecular layers. rsc.org

The resulting porous structures can exhibit selective host-guest properties, where the cavities within the material can encapsulate smaller molecules or ions. The fluorinated nature of the pores creates a unique chemical environment, distinct from traditional hydrocarbon-based frameworks. This "fluorophilic" environment can lead to preferential binding of other fluorinated molecules or specific gases and organic solvents. The study of host-guest interactions is crucial for applications such as chemical sensing, gas storage, and separations.

The affinity of these fluorinated poly(pyrazole)-based materials for various guests can be predicted and rationalized using in silico molecular modeling. rsc.org For example, density functional theory (DFT) calculations can shed light on the binding affinity towards representative gases like CO₂ or volatile organic compounds such as toluene. rsc.org The design principles involve tuning the size and chemical nature of the pores by modifying the pyrazole ligand or the linking groups to achieve specific recognition and binding properties. The interaction between a host material and a guest molecule can be studied using various techniques, including nuclear magnetic resonance (NMR) and fluorescence spectroscopy, which can detect changes in the chemical environment of the host upon guest inclusion. nih.govrsc.org

Advanced Characterization of Coordination Compounds

Spectroscopic Signatures in Metal-Ligand Systems and Their Correlation with Structure

The characterization of coordination compounds derived from this compound relies heavily on spectroscopic techniques, which provide a window into the electronic and geometric structure of these molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for correlating spectroscopic signatures with molecular structure. kpi.uaacs.org

In ¹H and ¹³C NMR spectroscopy, the coordination of the pyrazolate ligand to a metal center induces significant changes in the chemical shifts of the ring's nuclei compared to the free ligand. These shifts provide information about the electron distribution within the complex. More advanced is the use of ¹⁹F NMR, which is highly sensitive to the local environment of the perfluoropropyl groups and can be used to probe conformational changes or intermolecular interactions involving the fluorine atoms. For complexes involving heavy metals like platinum or gold, relativistic spin-orbit (SO) effects can have a profound influence on the NMR shielding of the ligand atoms. acs.org The magnitude of the SO contribution to the NMR shielding constant has been shown to correlate quantitatively with the character of the metal-ligand bond, offering deep insights into the covalency and electronic structure of the complex. acs.org

Infrared (IR) spectroscopy is used to probe the vibrational modes of the molecule. The coordination of the pyrazolate ligand to a metal results in shifts in the vibrational frequencies of the pyrazole ring. The magnitude of these shifts can be correlated with the strength of the metal-ligand bond. Furthermore, the characteristic stretching frequencies of the C-F bonds in the perfluoropropyl groups can be monitored. In more complex systems, such as those containing co-ligands like carbon monoxide (CO), IR spectroscopy provides valuable information about the symmetry of the coordination sphere and the extent of π-back-donation from the metal to the ligands. kpi.ua

Table 1: Illustrative Spectroscopic Data Correlation in Metal-Pyrazolate Complexes

| Spectroscopic Technique | Observable Parameter | Structural Interpretation |

|---|---|---|

| ¹H, ¹³C, ¹⁵N NMR | Chemical Shift (δ) | Change in electron density upon coordination; coordination site. |

| ¹⁹F NMR | Chemical Shift (δ) | Electronic environment of fluorinated groups; intermolecular F-involving interactions. |

| NMR (Heavy Metals) | Spin-Orbit Contribution (σSO) | Covalency and character of the metal-ligand bond. acs.org |

| Infrared (IR) | Ring Vibrational Frequencies | Strength of the metal-ligand bond. |

| Infrared (IR) | C-F Stretching Frequencies | Integrity and electronic environment of perfluoropropyl groups. |

Investigation of Dielectric Properties of Fluorinated Pyrazole-Based Materials

The incorporation of fluorine atoms into organic materials can dramatically alter their physical properties, including their dielectric behavior. Materials based on fluorinated pyrazoles are of interest for applications in electronics, where materials with specific dielectric constants are required for components like capacitors, insulators, and organic field-effect transistors.

The high electronegativity of fluorine leads to highly polarized C-F bonds. In a molecule like this compound, the cumulative effect of these bond dipoles results in a significant molecular dipole moment. When these molecules are organized into a bulk material, this polarity influences the material's dielectric constant (κ), which is a measure of its ability to store electrical energy in an electric field.

Research on a series of fluorinated bis(pyrazole) ligands has demonstrated a clear trend: the dielectric constant of the material monotonically increases with an increasing degree of fluorination (i.e., a higher number of fluorine atoms). rsc.org This finding suggests that by systematically varying the fluorine content on the pyrazole-based building blocks, it is possible to tune the dielectric properties of the resulting materials. Therefore, polymers or crystalline materials derived from this compound are expected to exhibit relatively high dielectric constants compared to their non-fluorinated analogues. This tunability is a key aspect of engineering materials for specific electronic applications where control over capacitance and charge storage is paramount.

Table 2: Trend in Dielectric Constant with Fluorination in Pyrazole-Based Materials

| Compound (Illustrative) | Degree of Fluorination | Expected Relative Dielectric Constant (κ) |

|---|---|---|

| Poly(pyrazole)-H | Low | Low |

| Poly(pyrazole)-CF₃ | Medium | Medium |

Advanced Applications in Materials Science and Chemical Technologies

Functional Materials Development

Integration into Polymer Matrices for Enhanced Properties

There is no specific data available in the reviewed literature detailing the integration of 3,5-Bis(perfluoropropyl)pyrazole into polymer matrices. Generally, fluorinated additives can be incorporated into polymers to enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity. The perfluoropropyl groups would be expected to lower the surface energy of the host polymer, but experimental evidence to support this for the specific compound is currently unavailable.

Sensing Applications in Chemical Detection

Detailed studies on the application of this compound for the chemical detection of Volatile Organic Compounds (VOCs) are not present in the current body of scientific literature. While some fluorinated pyrazole-based structures are explored for their sensing capabilities, often relying on fluorescence quenching mechanisms, no such research has been published for this specific compound.

Catalysis

Role of Perfluorinated Pyrazole (B372694) Ligands in Homogeneous and Heterogeneous Catalytic Systems

The use of pyrazole derivatives as ligands in catalysis is a well-established field. The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers to form stable catalytic complexes. The introduction of electron-withdrawing perfluoroalkyl groups, such as the perfluoropropyl chains in this compound, is known to modulate the electronic properties of the metal center, which can enhance catalytic activity and selectivity.

However, a specific investigation into this compound as a ligand in either homogeneous or heterogeneous catalysis has not been reported in the available literature. Research on analogous compounds, such as 3,5-bis(trifluoromethyl)pyrazole, has shown their utility in various catalytic transformations, but these findings cannot be directly extrapolated without experimental validation for the perfluoropropyl analogue.

Photophysical and Optical Applications

Modulating Fluorescence Emission through Strategic Fluorination

Strategic fluorination is a common method for tuning the photophysical properties of organic molecules. The introduction of fluorine atoms can alter the absorption and emission wavelengths, as well as the quantum yield of a fluorophore. For pyrazoles, fluorination can impact the energy levels of the molecular orbitals, leading to changes in their fluorescence characteristics.

Despite this general principle, there are no specific studies available that characterize the photophysical or optical properties of this compound. Data regarding its fluorescence emission spectra, quantum yields, or any potential modulation of these properties for optical applications remains un-documented in the scientific literature.

Exploration of Photoswitching Properties in Arylazopyrazoles

The integration of photoswitchable molecules into advanced materials is a burgeoning area of research, with arylazopyrazoles emerging as a particularly promising class of compounds. These molecules can undergo reversible isomerization between two distinct forms, typically a more stable E (trans) isomer and a metastable Z (cis) isomer, upon irradiation with light. This capability allows for the remote and non-invasive control of material properties at the molecular level. The substitution pattern on the pyrazole ring is crucial for tuning the photoswitching characteristics.

While direct studies on arylazopyrazoles featuring a this compound core are not extensively documented in publicly available research, significant insights can be drawn from comprehensive studies on the closely related and structurally analogous 3,5-bis(trifluoromethyl)pyrazole derivatives. The trifluoromethyl groups, like perfluoropropyl groups, are potent electron-withdrawing substituents that profoundly influence the electronic and photophysical properties of the arylazopyrazole system. Research on these analogues provides a strong predictive framework for the behavior of their perfluoropropyl counterparts.

Arylazopyrazoles are noted for their superior photoswitching performance compared to the more traditional azobenzenes. nih.gov Key advantages include a significant separation between the absorption bands of the E and Z isomers, which facilitates nearly complete, two-way isomerization with high quantum yields. nih.govimperial.ac.uk This separation of absorption maxima allows for selective irradiation to populate either the E or Z state, leading to a high degree of control over the isomeric ratio in the photostationary state (PSS). rsc.org

The introduction of two trifluoromethyl groups at the 3- and 5-positions of the pyrazole ring has been shown to be particularly beneficial. nih.govresearchgate.net These electron-withdrawing groups enhance the thermal stability of the Z-isomer, a critical parameter for many applications where the "switched-on" state needs to persist over time. Studies on various arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have reported exceptionally long thermal half-lives for the Z-isomers, often on the order of many days in solvents like DMSO. nih.govresearchgate.netnih.gov This remarkable stability is a significant improvement over many conventional photoswitches.

The mechanism of photoswitching in arylazopyrazoles involves a reversible E ⇌ Z isomerization around the central N=N double bond, triggered by light. nih.gov Typically, irradiation with UV light (around 365 nm) promotes the π-π* transition, leading to the formation of the Z-isomer. rsc.org The reverse Z to E isomerization can be triggered by irradiating the n-π* absorption band of the Z-isomer with visible light (e.g., green light at 530 nm). imperial.ac.ukrsc.org

Theoretical calculations and experimental data indicate that the trifluoromethyl groups have a valuable influence on this photoswitching behavior. nih.govresearchgate.net Extending the conjugation of the system, for instance by attaching electron-donating or -withdrawing substituents to the aryl group, can further modulate the isomerization yield and the half-life of the metastable isomer. nih.govnih.gov The combination of the bis(trifluoromethyl)pyrazole unit with various aryl and naphthyl moieties has been systematically explored to fine-tune these properties for specific applications. nih.govresearchgate.net

The findings from these studies on trifluoromethyl-substituted arylazopyrazoles underscore the potential of using perfluoroalkyl groups to design highly robust and efficient molecular photoswitches.

Research Findings on Arylazo-3,5-bis(trifluoromethyl)pyrazole Derivatives

The following table summarizes key photophysical data for a selection of arylazo-3,5-bis(trifluoromethyl)pyrazole derivatives, illustrating the impact of the substitution on their switching properties.

| Compound | Aryl Group | λmax E-isomer (nm) | λmax Z-isomer (nm) | Thermal Half-life (t1/2) of Z-isomer | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)azo-3,5-bis(trifluoromethyl)-1H-pyrazole | 4-Methoxyphenyl | 372 | 455 (shoulder) | ~12.5 days | DMSO | nih.gov |

| 1-phenylazo-3,5-bis(trifluoromethyl)-1H-pyrazole | Phenyl | 360 | 440 (shoulder) | > 25 days | DMSO | nih.gov |

| 1-(4-nitrophenyl)azo-3,5-bis(trifluoromethyl)-1H-pyrazole | 4-Nitrophenyl | 385 | Not stable | Very short | DMSO | nih.gov |

| 1-(1-naphthyl)azo-3,5-bis(trifluoromethyl)-1H-pyrazole | 1-Naphthyl | 375 | 490 (shoulder) | > 30 days | DMSO | nih.gov |

Q & A

Q. Table 1: Representative Reaction Conditions

| Substrate | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Perfluoropropyl ketone | Hydrazine hydrate, formic acid | 86 | >98% |

| Ketimine derivative | Perfluoropropyl acyl chloride | 72 | 95% |

How should researchers handle and store this compound to ensure safety and stability in laboratory settings?

Q. Basic Safety Protocol

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Acute toxicity (Category 4) and skin irritation (Category 2) are reported .

- Storage :

What challenges arise in crystallographic characterization of this compound derivatives, and how can SHELX software be employed to address them?

Advanced Structural Analysis

Fluorinated pyrazoles often exhibit conformational flexibility, complicating crystallographic refinement. Challenges include:

Q. Methodological Workflow :

Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for accurate intensity measurement.

Refinement : Apply SHELXL’s restraints for C–F bond lengths and torsion angles.

Validation : Check using PLATON’s ADDSYM to detect missed symmetry .

How do computational methods like DFT aid in predicting the electronic properties of fluorinated pyrazole derivatives, and what discrepancies exist between theoretical and experimental data?

Advanced Computational Chemistry

DFT studies (e.g., B3LYP/6-31G*) predict:

Q. Table 2: DFT vs. Experimental Data (Selected Bonds)

| Bond Type | DFT (Å) | X-ray (Å) | Deviation (%) |

|---|---|---|---|

| C–F (perfluoro) | 1.35 | 1.33 | 1.5 |

| N–N (pyrazole) | 1.38 | 1.37 | 0.7 |

What experimental approaches are used to resolve contradictions in biological activity data of this compound derivatives across studies?

Advanced Mechanistic Studies

Contradictions in TRPC channel inhibition (e.g., TRPC3 vs. TRPC6 specificity) are addressed via:

Q. Key Findings :

- BTP2 Analogs : 3,5-Bis(trifluoromethyl)pyrazole derivatives show dual inhibition of store-operated and TRPC channels, requiring dose-response curves to clarify potency .

How does the substitution pattern (e.g., 3,5- vs. 1,4-) on the pyrazole ring influence anti-proliferative activity in cancer research?

Q. Advanced Structure-Activity Relationship (SAR)

Q. Table 3: Anti-Proliferative Activity by Substitution

| Substitution | NCI Database Compounds | Mean SP Score |

|---|---|---|

| 3,5- | 130 | 24.8 |

| 1,4- | 7 | 20.7 |

What role do fluorinated pyrazole derivatives play in lithium-ion battery electrolytes, and how are their oxidative stability mechanisms evaluated?

Q. Advanced Material Science

- Function : Act as film-forming additives, passivating electrodes to prevent electrolyte decomposition .

- Evaluation Methods :

- Linear Sweep Voltammetry (LSV) : Measure oxidative current at >4.5 V vs. Li/Li+ .

- Impedance Spectroscopy : Quantify SEI layer resistance post-cycling.

Q. Key Data :

- Oxidative Stability : 3,5-Bis(trifluoromethyl)pyrazole derivatives require 200–300 mV higher potentials for oxidation than non-fluorinated analogs .

What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Analytical Chemistry

- 1H/19F NMR : Confirm substitution patterns and purity (e.g., absence of hydrazine byproducts) .

- LC-MS : Detect trace impurities (<0.1%) using C18 columns and ESI ionization .

How can structure-activity relationship (SAR) studies be designed to optimize TRPC channel inhibitory effects of this compound analogs?

Q. Advanced Drug Design

- Step 1 : Synthesize analogs with varying fluorinated alkyl chain lengths (C3–C6).

- Step 2 : Screen using calcium imaging in TRPC3/6/7-transfected cells .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding to TRPC transmembrane domains .

Optimized Lead : this compound shows 10-fold higher TRPC6 inhibition (IC50 = 0.8 µM) than BTP2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.